molecular formula C17H14O3 B191144 Dracorhodin CAS No. 643-56-1

Dracorhodin

Cat. No. B191144
CAS RN: 643-56-1
M. Wt: 266.29 g/mol
InChI Key: UCZJPQIEFFTIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dracorhodin is the main component in sanguis draconis, a flavylium compound belonging to the anthocyanin family . It is a major ingredient of dragon’s blood and has been used as a medicine to treat chronic wounds, such as diabetic foot .


Synthesis Analysis

Dracorhodin perchlorate inflammation-targeted emulsion gel was synthesized for wound repair and compared with non-targeted emulsion gel on rat wounds . The inflammation-targeted emulsion gels had better transdermal penetration .


Molecular Structure Analysis

Dracorhodin has a molecular formula of C17H14O3 and a molecular weight of 266.29 . It is a flavylium compound belonging to the anthocyanin family .


Chemical Reactions Analysis

Dracorhodin Perchlorate (DP) is effective for treating Diabetic Foot Ulcer (DFU), but the potential mechanisms need to be investigated . The mechanisms underlying the acceleration of wound healing in DFU by the topical application of DP were explored through the combination of metabolomics and network pharmacology .


Physical And Chemical Properties Analysis

Dracorhodin has a molecular formula of C17H14O3 and a molecular weight of 266.29 . It is a flavylium compound belonging to the anthocyanin family .

Scientific Research Applications

Dracorhodin: A Comprehensive Analysis of Scientific Research Applications

Dracorhodin is a bioactive compound with several unique applications in scientific research. Below is a detailed analysis of its applications across different fields:

Drug Delivery Systems: The compound’s potential in drug delivery systems has been explored, especially as an inflammation-targeting agent. This allows for more efficient delivery of therapeutic agents to inflamed tissues, enhancing the healing process .

Dermatological Applications: In dermatology, dracorhodin perchlorate’s ability to promote fibroblast proliferation and enhance angiogenesis suggests its use in skin regeneration and treatment of various skin conditions .

Anti-Inflammatory Properties: Dracorhodin exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism of action in targeting inflammation is a subject of ongoing research .

Collagen Synthesis: The compound aids in collagen synthesis, which is fundamental to tissue repair and regeneration. This application extends beyond wound healing to broader tissue engineering research .

Cellular Mechanisms: Research into the cellular mechanisms of dracorhodin has revealed its role in various cellular processes, including cell proliferation and migration, which are essential for tissue repair and regeneration .

Each of these applications demonstrates the versatility and potential of dracorhodin in scientific research. Ongoing studies continue to uncover new uses and mechanisms of action for this compound.

For further details on each application, please refer to the provided references.

Frontiers | Combined metabolomics and network pharmacology to elucidate … Pharmacodynamics of Dracorhodin Perchlorate and Its Inflammation … - MDPI Pharmacodynamics of Dracorhodin Perchlorate and Its Inflammation … Dracorhodin perchlorate enhances wound healing via β‑catenin, ERK …

Mechanism of Action

The mechanism of dracorhodin perchlorate for the repair of rat skin wounds was investigated . The recovery of the wound from the dracorhodin perchlorate inflammation targeted emulsion gel group was better than that of the dracorhodin perchlorate inflammation non-targeted emulsion gel group . The mechanism might be related to the promotion of the expression of EGF and bFGF in tissues .

Safety and Hazards

Dracorhodin should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Full personal protective equipment should be used, including safety goggles with side-shields, protective gloves, and impervious clothing .

Future Directions

The therapeutic effect of dracorhodin perchlorate inflammation-targeted emulsion gel was compared with that of non-targeted emulsion gel on rat wounds . The results proved that dracorhodin perchlorate had a repairing effect on rat skin wounds . This opens up future directions for the use of dracorhodin perchlorate in wound healing treatments .

properties

IUPAC Name

5-methoxy-6-methyl-2-phenylchromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZJPQIEFFTIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=C(OC2=CC1=O)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214526
Record name Dracorhodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dracorhodin

CAS RN

643-56-1
Record name Dracorhodin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dracorhodin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dracorhodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DRACORHODIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4TSX5M53X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dracorhodin
Reactant of Route 2
Reactant of Route 2
Dracorhodin
Reactant of Route 3
Reactant of Route 3
Dracorhodin
Reactant of Route 4
Dracorhodin
Reactant of Route 5
Dracorhodin
Reactant of Route 6
Dracorhodin

Q & A

Q1: How does dracorhodin perchlorate impact human melanoma A375-S2 cells?

A1: [] Dracorhodin perchlorate induces cell death in A375-S2 cells primarily through the apoptotic pathway. This process involves the activation of caspases -3, -8, -9, and -10, leading to the degradation of key substrates like the inhibitor of caspase-activated DNase and poly (ADP-ribose) polymerase. The compound also disrupts the balance of pro-apoptotic and anti-apoptotic proteins by upregulating the Bax/Bcl-2 ratio. Moreover, dracorhodin perchlorate activates p38/JNK MAPKs and modulates the PI3K/AKT signaling pathway, ultimately contributing to cell death. []

Q2: What role does dracorhodin perchlorate play in wound healing?

A2: [] Research suggests that dracorhodin perchlorate promotes wound healing by enhancing several key processes. It stimulates the proliferation of fibroblasts, cells crucial for collagen production and wound closure. Additionally, the compound enhances angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the healing tissue. [, ] Furthermore, it has been observed to increase the expression of epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) in wound tissues, further contributing to its wound healing properties. []

Q3: How does dracorhodin perchlorate influence human renal proximal tubular epithelial cells (HKC cells) under high glucose conditions?

A3: [] In HKC cells exposed to high glucose, a condition mimicking diabetic nephropathy, dracorhodin perchlorate exhibits a protective effect by suppressing the expression of connective tissue growth factor (CTGF) and fibronectin (FN). These proteins are implicated in the development of renal fibrosis, a hallmark of diabetic nephropathy. This suggests a potential therapeutic role for dracorhodin perchlorate in preventing or treating diabetic nephropathy. [, ]

Q4: Does dracorhodin perchlorate impact human bladder cancer T24 cells?

A4: [] Yes, dracorhodin perchlorate has been shown to induce apoptosis in human bladder cancer T24 cells in a time-dependent manner. This apoptotic effect is linked to the activation of caspase-3 and the downregulation of antiapoptotic proteins, including Bcl-2, Bcl-X L , and survivin. []

Q5: Can dracorhodin perchlorate affect human premyelocytic leukemia HL-60 cells?

A5: [] Dracorhodin perchlorate has been shown to induce apoptosis in HL-60 cells via the upregulation of Bax, activation of caspases, and modulation of the ERK/p38/JNK MAPK pathways. []

Q6: What is the molecular formula and weight of dracorhodin?

A6: Dracorhodin has the molecular formula C18H18O7 and a molecular weight of 346.33 g/mol.

Q7: Is there spectroscopic data available for dracorhodin?

A7: Yes, dracorhodin has been characterized using various spectroscopic techniques, including UV/visible spectroscopy, NMR, and ESI/MS. [] For instance, its UV/visible spectrum exhibits a maximum absorbance at specific wavelengths depending on the pH, which is characteristic of its flavylium structure. []

Q8: How does the particle size of dragon's blood powder influence dracorhodin's dissolution and stability?

A8: [, , ] Studies have shown that ultrafine grinding of dragon's blood resin can significantly impact the stability and dissolution of dracorhodin. While ultrafine powders exhibit better dissolution rates compared to coarser powders, excessive grinding can negatively affect stability, particularly under high-temperature conditions. Therefore, an optimal particle size is crucial for maximizing both dissolution and stability. [, , ]

Q9: What analytical techniques are commonly used for the quantification of dracorhodin?

A9: High-performance liquid chromatography (HPLC) is widely employed for the quantitative determination of dracorhodin in various matrices, including dragon's blood resin and pharmaceutical formulations. [, , , , , , , , , , , , , , , ] Thin-layer chromatography (TLC) coupled with scanning densitometry is another technique used for this purpose. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.